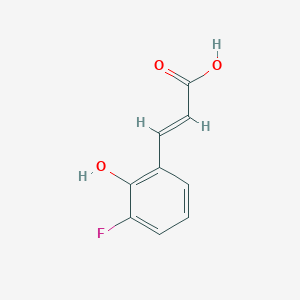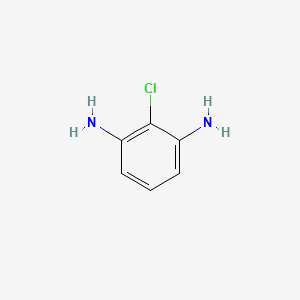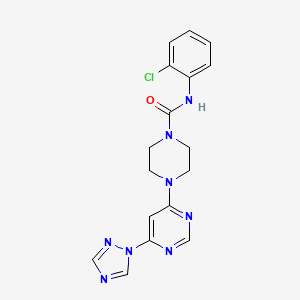![molecular formula C16H20N4O5 B2746568 5-methoxy-1,6-dimethyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941876-56-8](/img/structure/B2746568.png)
5-methoxy-1,6-dimethyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical compounds like the one you mentioned often have complex structures and properties. They can be part of various chemical classes, such as pyrimidines, which are aromatic heterocyclic organic compounds similar to pyridine . One example of a related compound is 5-MeO-DMT, a psychedelic of the tryptamine class .
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, each requiring specific reagents and conditions. For instance, the Suzuki–Miyaura cross-coupling reaction is a common method used in the synthesis of carbon-carbon bonds .科学的研究の応用
Synthesis and Structural Analysis
The chemical compound 5-methoxy-1,6-dimethyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, due to its complex structure, has been a subject of interest in the synthesis of novel heterocyclic compounds. These compounds exhibit a wide range of biological activities, making them significant in medicinal chemistry. For example, derivatives of similar complex pyrimidines have been synthesized with potential as anti-inflammatory and analgesic agents, showcasing the importance of structural analysis and functionalization in drug development (Abu‐Hashem et al., 2020).
Antimicrobial and Insecticidal Activities
The structural features of pyrimidine derivatives contribute significantly to their antimicrobial and insecticidal activities. Research on various pyrimidine derivatives has shown promising results against a range of pathogens and pests. For instance, pyridine derivatives, closely related to the core structure of the compound , have been evaluated for their toxicity against cowpea aphid, showing significant insecticidal activity (Bakhite et al., 2014). This highlights the potential of pyrimidine-based compounds in developing new insecticides and antimicrobial agents.
Photophysical Properties and Sensing Applications
The unique structure of pyrimidine derivatives lends them interesting photophysical properties, making them suitable for applications in sensing and imaging. The study of pyrimidine-phthalimide derivatives, for example, has led to the development of novel colorimetric pH sensors due to their solid-state fluorescence and solvatochromism. These properties are crucial for designing optical sensors and imaging agents, illustrating the broad applicability of pyrimidine derivatives in materials science and chemical sensing (Yan et al., 2017).
Crystal Structure and Material Characterization
The analysis of crystal structures of pyrimidine derivatives provides insights into their molecular interactions and stability, crucial for material design and pharmaceutical applications. For instance, studies on various 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones have revealed their molecular and crystal structures, demonstrating different hydrogen bonding patterns and stacking interactions. These findings are essential for understanding the physicochemical properties of these compounds, which can be leveraged in the design of new materials and drugs (Trilleras et al., 2009).
特性
IUPAC Name |
5-methoxy-1,6-dimethyl-3-(2-morpholin-4-yl-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5/c1-10-8-17-14-12(13(10)24-3)15(22)20(16(23)18(14)2)9-11(21)19-4-6-25-7-5-19/h8H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWNWMHERKTLNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,4-dimethoxyphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2746485.png)



![3-((4-methoxyphenyl)sulfonyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2746492.png)
![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2746496.png)
![N-[(4-methylphenyl)methyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2746497.png)


![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-chlorophenyl)urea](/img/structure/B2746503.png)


![pentyl {[7-(4-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B2746507.png)

